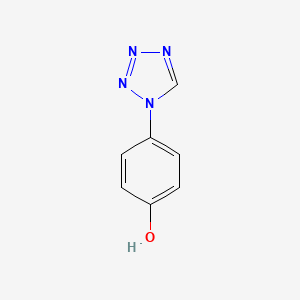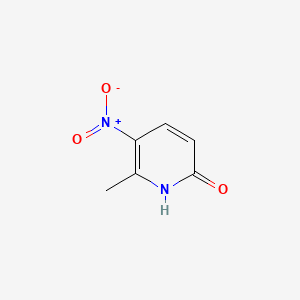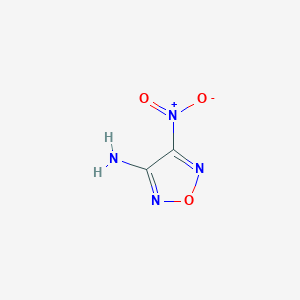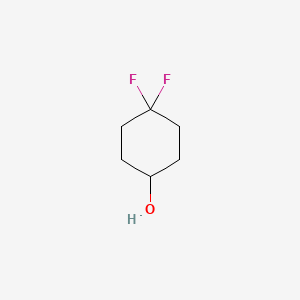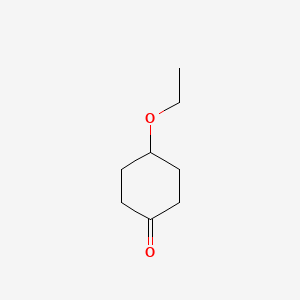
4'-羟基-4-联苯甲酸
概述
描述
4’-Hydroxy-4-biphenylcarboxylic acid is a chemical compound with the molecular formula C13H10O3 . It is used in various applications including as a reagent in chemical reactions .
Synthesis Analysis
The synthesis of 4’-Hydroxy-4-biphenylcarboxylic acid can be achieved from 4-hydroxybiphenyl as the starting material. The process involves several steps including esterification, Friedel-Crafts acetylation, benzylation under phase transfer catalysis (PTC), chloroform reaction, and catalytic hydrogenolysis. This results in an overall yield of 57.8% .
Molecular Structure Analysis
The molecular structure of 4’-Hydroxy-4-biphenylcarboxylic acid consists of two benzene rings connected by a single bond, with a carboxylic acid (-COOH) group and a hydroxyl (-OH) group attached to the 4’ and 4 positions of the biphenyl core, respectively .
Physical And Chemical Properties Analysis
4’-Hydroxy-4-biphenylcarboxylic acid is a solid at room temperature. It has a molecular weight of 214.22 g/mol . The compound’s physical and chemical properties, such as its melting point, boiling point, and solubility, are influenced by its molecular structure, particularly the presence of the carboxylic acid and hydroxyl groups .
科学研究应用
合成技术
- 4'-羟基-4-联苯甲酸已从4-羟基联苯合成,总产率达57.8%。该结构已通过各种技术确认,如1HNMR、IR、MS和元素分析(蔡继文,2007)。
生化应用
- 该化合物已被确认为在人类RARbeta2受体中高度异构选择性的激动剂,在细胞基础实验中。这种特异性对于药理学研究和药物开发都具有价值(B. Lund et al., 2005)。
- 它还用于聚芳香族羧酸的酰胺化,如4-联苯甲酸,使用细菌巴氏杆菌在水性介质中产生相应的酰胺(Maruyama Reiji et al., 2000)。
化学性质和分析
- 4'-羟基-4-联苯甲酸与4-羟基-2-壬烯醛(HNE)相关,后者是磷脂过氧化的产物。HNE与氧化还原敏感的细胞信号蛋白的相互作用对于理解生理或疾病相关过程至关重要(C. Spickett, 2013)。
农业和环境应用
- 类似4'-羟基-4-联苯甲酸的羟肟酸,如4-羟基-1,4-苯并噁唑-3-酮,对于植物抗虫害和疾病具有重要意义,在谷物对抗各种威胁的防御机制中发挥关键作用(H. Niemeyer, 1988)。
材料科学应用
- 在材料科学中,该化合物用于合成具有各种应用的聚合物,如耐热材料和纳米医学(A. Nan et al., 2017)。
液晶研究
- 在液晶研究中,它对于理解一系列非手性4-联苯甲酸化合物中的相结构和自组装螺旋超结构具有重要意义(K. Jeong et al., 2005)。
安全和危害
4’-Hydroxy-4-biphenylcarboxylic acid is considered hazardous according to the 2012 OSHA Hazard Communication Standard. It may cause skin irritation, serious eye irritation, and respiratory irritation. Therefore, it is recommended to avoid breathing dust/fume/gas/mist/vapors/spray, and to use only outdoors or in a well-ventilated area .
作用机制
Target of Action
This compound is a useful intermediate in the synthesis of other compounds
Mode of Action
As an intermediate, it is primarily used in the synthesis of other compounds, and its interactions with biological targets are likely dependent on the specific context of these other compounds .
Result of Action
Its role as an intermediate in the synthesis of other compounds suggests that its effects are likely dependent on the properties of these other compounds .
属性
IUPAC Name |
4-(4-hydroxyphenyl)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10O3/c14-12-7-5-10(6-8-12)9-1-3-11(4-2-9)13(15)16/h1-8,14H,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTGCXYYDAVPSFD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC=C(C=C2)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60306717 | |
| Record name | 4'-Hydroxy-4-biphenylcarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60306717 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4'-Hydroxy-4-biphenylcarboxylic acid | |
CAS RN |
58574-03-1 | |
| Record name | 58574-03-1 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=179419 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4'-Hydroxy-4-biphenylcarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60306717 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4'-Hydroxy-4-biphenylcarboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details






Synthesis routes and methods III
Procedure details







Synthesis routes and methods IV
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the structural characteristics of 4'-Hydroxy-4-biphenylcarboxylic acid?
A1: 4'-Hydroxy-4-biphenylcarboxylic acid (HBPA) is an organic compound consisting of two phenyl rings connected by a single bond, with a carboxylic acid group (-COOH) attached to one ring and a hydroxyl group (-OH) attached to the other. While the provided research papers do not explicitly mention the molecular formula and weight, these can be deduced from the structure:
Q2: How is 4'-Hydroxy-4-biphenylcarboxylic acid used in materials science?
A2: 4'-Hydroxy-4-biphenylcarboxylic acid serves as a valuable monomer in the synthesis of poly(4′-oxy-4-biphenylcarbonyl) (POBP) []. This polymer is directly synthesized through polycondensation reactions using condensation reagents like 4-ethoxybenzoic anhydride. The polymerization process, typically conducted at high temperatures (320 °C) in solvents like liquid paraffin, yields POBP in a plate-like crystalline form. Notably, the polymerization can occur under nonstoichiometric conditions, facilitated by the monocarboxylic acid by-product. This characteristic reaction-induced crystallization of oligomers contributes to achieving higher degrees of polymerization in POBP [].
Q3: Can 4'-Hydroxy-4-biphenylcarboxylic acid be used to construct porous materials?
A3: Yes, HBPA can act as a building block in the synthesis of metal-organic frameworks (MOFs). When combined with zinc ions (Zn2+), HBPA forms a robust 3D framework denoted as Zn(hbpc) []. This framework exhibits the PtS topology and possesses channels capable of accommodating guest molecules. Importantly, Zn(hbpc) remains stable after the removal of solvent molecules, demonstrating its potential for gas sorption applications. Studies have shown that Zn(hbpc) can adsorb significant amounts of CO2, CH4, and H2, highlighting its potential for gas separation and storage [].
Q4: Are there alternative synthetic routes to 4'-Hydroxy-4-biphenylcarboxylic acid?
A4: Yes, 4'-Hydroxy-4-biphenylcarboxylic acid can be synthesized from 4-hydroxybiphenyl through a multistep process involving esterification, Friedel-Crafts acetylation, benzylation, chloroform reaction, and catalytic hydrogenolysis. This synthetic route offers a 57.8% overall yield []. Another method utilizes a palladium-catalyzed sequential hydroxylation-carboxylation of biphenyl using formic acid as the carbonyl source []. This method provides a more direct route to HBPA.
Q5: What are the potential applications of 4'-Hydroxy-4-biphenylcarboxylic acid derivatives?
A5: Derivatives of 4'-Hydroxy-4-biphenylcarboxylic acid, specifically those containing long alkoxy chains attached to the hydroxyl group, exhibit liquid crystalline properties []. These liquid crystalline compounds show potential for applications in displays, sensors, and other optoelectronic devices due to their unique ability to manipulate light. The length of the alkoxy chain influences the transition temperatures and the types of liquid crystalline phases observed [].
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

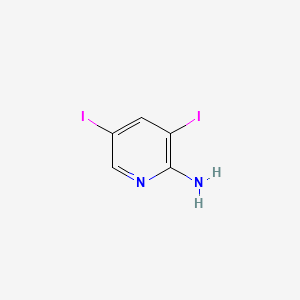
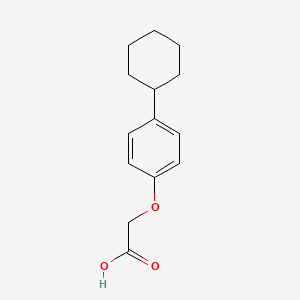
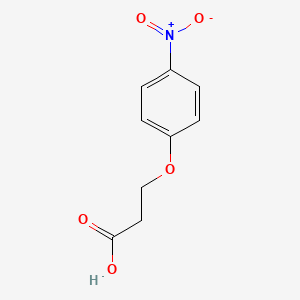
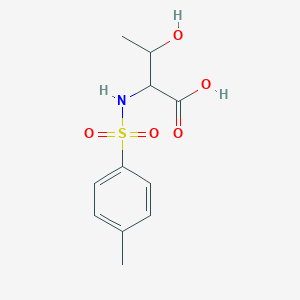
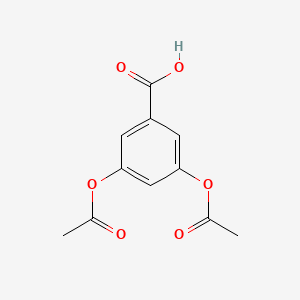

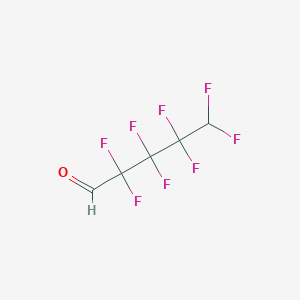
![3-Oxabicyclo[3.2.0]hept-6-ene-2,4-dione](/img/structure/B1296527.png)
